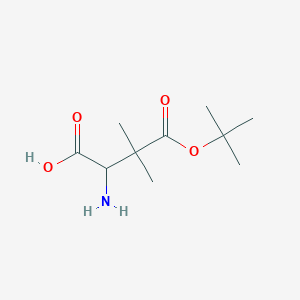

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Beschreibung

BenchChem offers high-quality 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H19NO4 |

|---|---|

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

2-amino-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,5)6(11)7(12)13/h6H,11H2,1-5H3,(H,12,13) |

InChI-Schlüssel |

XLLQPKYVWMFJAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Structural Elucidation of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid via 1D and 2D NMR Spectroscopy

Executive Summary

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (commonly referred to as β,β -dimethylaspartic acid β -tert-butyl ester) is a highly sterically hindered, unnatural amino acid derivative. It serves as a critical building block in advanced peptide synthesis and peptidomimetic drug development. Due to its dense substitution pattern and lack of extended proton-proton spin systems, traditional 1D 1 H NMR is often insufficient for complete structural validation. This whitepaper provides a comprehensive, self-validating technical guide to assigning the 1 H and 13 C NMR spectra of this molecule using a combination of 1D and 2D NMR methodologies.

Molecular Architecture & Stereochemical Implications

Understanding the spatial and magnetic environment of the molecule is the first step in spectral assignment. The compound features a highly specific carbon backbone:

-

C1: A free carboxylic acid group.

-

C2: A chiral α -carbon bearing a primary amine.

-

C3: A quaternary β -carbon bearing a gem-dimethyl group.

-

C4: A tert-butyl ester carbonyl.

Mechanistic Insight: The presence of a chiral center at C2 fundamentally alters the magnetic environment of the adjacent C3 methyl groups. Because these two methyl groups cannot be interchanged by any symmetry operation (rotation or reflection), they are 1[1]. Diastereotopic protons perceive different chemical environments in all conformations, resulting in distinct, non-equivalent chemical shifts in both 1 H and 13 C NMR spectra.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following standardized workflow is recommended. Every step is designed to cross-validate the structural findings.

-

Sample Preparation: Dissolve ~25–30 mg of the analyte in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). High concentration is critical for 2D NMR, particularly for the 2[2].

-

1D Acquisition: Acquire the 1 H spectrum at 400 MHz or 500 MHz (16 scans, 10s relaxation delay to ensure accurate integration of the quaternary methyls). Acquire the 13 C spectrum with broad-band proton decoupling (1024 to 4096 scans).

-

2D Acquisition:

-

HSQC (Heteronuclear Single Quantum Coherence): Set the one-bond coupling constant ( 1JCH ) to ~145 Hz. This will 3[3] and filter out quaternary signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH ) of 7–8 Hz. This is essential for2[2] (C1, C3, C4, and the tert-butyl quaternary carbon).

-

Step-by-step NMR spectroscopy workflow from sample preparation to spectral assignment.

1 H NMR Spectral Analysis

The proton spectrum of this molecule is characterized by distinct, sharp singlets due to the lack of adjacent protons on the carbon backbone.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Notes |

| C2-H | 3.85 | s | 1H | α -proton; sharp singlet due to adjacent quaternary C3 |

| C3-CH 3 (a) | 1.25 | s | 3H | Diastereotopic methyl group |

| C3-CH 3 (b) | 1.20 | s | 3H | Diastereotopic methyl group |

| C4-OtBu | 1.45 | s | 9H | tert-butyl ester protons |

| NH 2 / COOH | 5.50 | br s | 3H | Exchangeable; disappears upon D 2 O shake |

Causality Note: The α -proton (C2-H) appears as a singlet. In standard amino acids, this proton is a multiplet due to coupling with β -protons. Here, the β -carbon (C3) is fully substituted (quaternary), meaning 3JHH=0 .

13 C NMR Spectral Analysis

The 13 C spectrum provides the definitive map of the molecular skeleton, particularly for the four distinct quaternary carbons.

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Notes |

| C1 (COOH) | 173.5 | C q | Carboxylic acid carbonyl |

| C4 (COOtBu) | 171.2 | C q | Ester carbonyl |

| C-tBu (Quat) | 81.5 | C q | Quaternary carbon of tert-butyl group |

| C2 (CH) | 59.8 | CH | α -carbon, deshielded by amine and carboxyl |

| C3 (C q ) | 43.5 | C q | β -carbon, quaternary |

| C-tBu (CH 3 ) | 28.1 | CH 3 | Three equivalent methyl carbons |

| C3-CH 3 (a) | 24.2 | CH 3 | Diastereotopic methyl carbon |

| C3-CH 3 (b) | 23.5 | CH 3 | Diastereotopic methyl carbon |

Causality Note: The ester carbonyl (C4) resonates at δ 171.2 ppm, while the free carboxylic acid (C1) is4[4]. The quaternary carbon of the tert-butyl group is highly characteristic, appearing at δ 81.5 ppm due to the 5[5].

2D NMR Strategies for Unambiguous Assignment

Relying solely on 1D NMR can lead to misassignments of the carbonyl and quaternary aliphatic carbons. Overlaying HSQC and HMBC data provides a 6[6] to lock in the structure.

-

HSQC (1-Bond Connectivity): Confirms that the signals at δ 59.8, 28.1, 24.2, and 23.5 ppm are protonated. The absence of cross-peaks for the signals at δ 173.5, 171.2, 81.5, and 43.5 ppm 7[7].

-

HMBC (Long-Range Connectivity):

-

The α -proton (C2-H) shows3[3] to C1 ( δ 173.5) and C3 ( δ 43.5), and a 3J correlation to C4 ( δ 171.2).

-

The diastereotopic methyl protons show 2J correlations to the C3 quaternary carbon and 3J correlations to both C2 and C4.

-

The tert-butyl protons show a strong 2J correlation to the tert-butyl quaternary carbon ( δ 81.5) and a weaker 3J correlation to the ester carbonyl (C4, δ 171.2).

-

Key Heteronuclear Multiple Bond Correlation (HMBC) interactions for structural elucidation.

References

-

Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL: [Link]

-

Title: Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry Source: San Diego State University URL: [Link]

-

Title: HSQC and HMBC - NMR Core Facility Source: Columbia University URL: [Link]

-

Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

-

Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs Source: ChemRxiv URL: [Link]

-

Title: Supporting Information - alpha-hydroxy tert-butyl esters Source: Wiley-VCH URL: [Link]

-

Title: The advantages of overlaying an HSQC spectrum with an HMBC spectrum Source: ACD/Labs URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. acdlabs.com [acdlabs.com]

- 7. emerypharma.com [emerypharma.com]

Technical Whitepaper: Handling, Safety, and Application of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Protocol

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, aimed at enhancing proteolytic stability and enforcing specific bioactive conformations. 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid —commonly abbreviated as H-3,3-diMe-Asp(OtBu)-OH —is a highly specialized, orthogonally protected building block.

This whitepaper provides an authoritative guide on the structural causality, safety data, and handling protocols for this molecule. Unlike standard amino acids, the gem-dimethyl substitution at the β -carbon introduces severe steric hindrance, necessitating specialized coupling methodologies during Solid-Phase Peptide Synthesis (SPPS) [1].

Chemical Profile & Structural Causality

To successfully utilize H-3,3-diMe-Asp(OtBu)-OH, researchers must understand the mechanistic reasoning behind its structural modifications:

-

The gem-Dimethyl Effect (Thorpe-Ingold Effect): The addition of two methyl groups at the β -carbon heavily restricts the rotation around the Cα−Cβ bond. This steric bulk forces the peptide backbone into tightly folded secondary structures, such as 310 -helices or β -turns [1]. By locking the peptide into a bioactive conformation, target receptor affinity is often drastically increased, and the unnatural steric bulk shields the peptide bond from enzymatic degradation.

-

The tert-Butoxy (OtBu) Ester: The side-chain carboxylic acid is protected as a tert-butyl ester. This provides orthogonal protection during Fmoc-SPPS. The OtBu group is completely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) but is highly labile to strong acids, allowing for simultaneous global deprotection and resin cleavage using Trifluoroacetic acid (TFA) [2].

Safety Data Sheet (SDS) & Handling Guidelines

While H-3,3-diMe-Asp(OtBu)-OH is not acutely toxic, its handling requires strict adherence to laboratory safety protocols to preserve the integrity of the acid-labile protecting group.

Physicochemical Properties

The following table summarizes the quantitative data for the 3,3-dimethyl derivative, extrapolated from baseline aspartic acid tert-butyl ester profiles [2, 3].

| Property | Value / Description |

| Chemical Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMF, NMP, DCM, and Methanol |

| Storage Temperature | 2°C to 8°C (Desiccated) |

| Acid Sensitivity | High (OtBu group cleaves at pH < 2) |

Hazard Identification & PPE

-

Hazards: May cause mild skin and eye irritation. Dust inhalation may irritate the respiratory tract.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal transfer.

-

Eye Protection: tightly fitting safety goggles.

-

Respiratory: N95 or P100 particulate respirator if handling bulk powders outside a fume hood, as aerosolized amino acid dust can act as a respiratory sensitizer.

-

Storage and Stability (Causality)

Protocol: Store tightly sealed at 2–8°C under an inert atmosphere (Argon or Nitrogen) with desiccant. Causality: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. Ambient atmospheric moisture can react with trace impurities to form micro-acidic environments, leading to premature deprotection of the side chain. Cold, dry storage prevents this degradation pathway.

Experimental Methodology: Fmoc-SPPS Integration

Because of the massive steric hindrance generated by the 3,3-dimethyl substitution, standard coupling reagents (like HBTU or DIC/HOBt) will frequently result in incomplete reactions, leading to deletion sequences. The following protocol utilizes highly reactive uronium salts and a self-validating feedback loop.

Step-by-Step Coupling Protocol

-

Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).

-

Activation (The Causality of HATU):

-

Dissolve 3.0 equivalents of H-3,3-diMe-Asp(OtBu)-OH and 2.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in minimal DMF.

-

Why HATU? The 7-aza-benzotriazole leaving group of HATU is significantly more reactive than standard benzotriazoles, overcoming the steric barrier of the gem-dimethyl group.

-

Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the active ester.

-

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration (2 to 4 hours), or utilize Microwave-assisted SPPS (75°C for 10 minutes) to provide the kinetic energy required to overcome steric clashing.

-

Self-Validation (Kaiser Test):

-

Take a few beads of the resin and perform a Kaiser (ninhydrin) test.

-

System Logic: If the beads turn blue , unreacted primary amines remain (coupling failed/incomplete). You must perform a double coupling. If the beads remain yellow , the coupling is complete, and you may proceed.

-

Fig 1: Iterative SPPS workflow with Kaiser test self-validation for hindered amino acids.

Cleavage and Deprotection

To remove the OtBu protecting group and cleave the peptide from the resin, strong acidolysis is required.

-

Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H2O .

-

Reaction: Treat the resin for 2–3 hours at room temperature.

-

Mechanistic Causality: The TFA protonates the tert-butyl ester oxygen, leading to the expulsion of a highly stable tert-butyl carbocation. If left unchecked, this carbocation will re-alkylate electron-rich side chains (like Tryptophan or Tyrosine) on the peptide. TIPS acts as a scavenger, permanently trapping the carbocation before side-reactions occur [4].

Fig 2: TFA-mediated acidolysis mechanism and tert-butyl cation scavenging pathway.

References

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers, 60(6), 396-419. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 102930, 2-Amino-4-(tert-butoxy)-4-oxobutanoic acid." PubChem. Available at:[Link]

Technical Guide: Elucidating the Solid-State Architecture and Stereochemical Identity of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

Introduction: The Imperative of Structural Precision in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and intellectual property protection. The compound 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, a non-proteinogenic amino acid derivative, presents a compelling case for such rigorous analysis. Its structural nuances, including the spatial arrangement of its atoms in a crystalline lattice and its absolute stereochemistry, are critical determinants of its potential biological activity, pharmacokinetic properties, and ultimately, its therapeutic efficacy.

This guide provides a comprehensive technical framework for researchers and drug development professionals to determine the crystallographic and stereochemical features of this molecule. We will delve into the underlying principles and practical methodologies, moving from the foundational step of crystal growth to the atomic-resolution insights provided by single-crystal X-ray diffraction and the unambiguous assignment of stereochemistry through a combination of crystallographic and spectroscopic techniques.

Part 1: The Gateway to Diffraction: Mastering the Art of Crystallization

The journey to elucidating a molecule's crystal structure begins with the often-challenging yet critical step of growing high-quality single crystals. Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that can provide precise information about the three-dimensional structure of a molecule, including its absolute stereochemistry.[1] However, this method is contingent upon the availability of well-ordered, single crystals of suitable size.[1][2] For a novel compound like 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, a systematic approach to crystallization is paramount.

Foundational Principles of Crystal Growth for Small Organic Molecules

The formation of a crystal from a solution is a thermodynamic process governed by nucleation and subsequent growth. The primary objective is to facilitate slow, controlled precipitation of the solute, allowing molecules to arrange themselves into a highly ordered, crystalline lattice. Key factors influencing this process include the purity of the compound, the choice of solvent, the rate of supersaturation, and the minimization of nucleation sites and mechanical disturbances.[3]

Experimental Protocol: Vapor Diffusion for Single Crystal Growth

The vapor diffusion method is a widely employed and effective technique for crystallizing small organic molecules. It allows for a gradual increase in the concentration of the solute, promoting the formation of a small number of large, well-defined crystals.

Materials:

-

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (highly purified)

-

A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water)

-

Small glass vials (e.g., 2 mL)

-

A larger glass jar or beaker with a tight-fitting lid

-

Syringes and filters (0.22 µm)

Procedure:

-

Solvent Screening: The initial and most critical step is to identify a suitable solvent or solvent system. A good solvent is one in which the compound is sparingly soluble.[3] This can be determined by testing the solubility of a small amount of the compound in various solvents.

-

Preparation of the Inner Vial:

-

Dissolve a small amount (e.g., 2-5 mg) of the purified compound in a minimal amount of the chosen "good" solvent in a small, clean vial. Ensure the compound is fully dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.

-

Filter the solution through a 0.22 µm syringe filter into a clean inner vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[3]

-

-

Preparation of the Outer Reservoir:

-

In a larger jar or beaker, add a "poor" solvent in which the compound is insoluble but miscible with the "good" solvent. The volume of the poor solvent should be significantly larger than the solution in the inner vial (e.g., 5-10 mL).

-

-

Setting up the Vapor Diffusion Chamber:

-

Carefully place the open inner vial containing the compound solution into the larger jar containing the poor solvent.

-

Seal the jar tightly.

-

-

Incubation and Crystal Growth:

-

Place the sealed jar in a location with a stable temperature and minimal vibration.

-

The more volatile "good" solvent will slowly diffuse out of the inner vial and into the surrounding atmosphere of the jar, while the less volatile "poor" solvent will diffuse into the inner vial. This gradual change in solvent composition will slowly increase the concentration of the compound, leading to supersaturation and, ideally, the formation of single crystals over several days to weeks.

-

Part 2: Unveiling the Atomic Blueprint: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise arrangement of atoms within the crystal lattice. This technique provides a wealth of information, including bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[2]

The Physics of Diffraction: From X-rays to an Electron Density Map

When a focused beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal. The resulting diffraction pattern of spots is unique to the crystal structure. By measuring the position and intensity of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined.

Experimental Workflow: From Crystal to Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data for 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

While the actual crystallographic data for this specific compound is not publicly available, the following table illustrates the type of information that would be obtained from a successful SCXRD experiment.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C10H19NO4 | The elemental composition of the molecule. |

| Formula Weight | 217.26 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P21 | The symmetry elements present in the crystal lattice. For a chiral molecule, this must be a chiral space group. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.1 Å, β = 95.5° | The dimensions of the repeating unit of the crystal lattice. |

| Volume | 610.5 Å3 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| Calculated Density | 1.182 g/cm3 | The theoretical density of the crystal. |

| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(5) | A critical parameter for determining the absolute stereochemistry from anomalous dispersion data. |

Part 3: Assigning Absolute Stereochemistry: Beyond the Connectivity

For a chiral molecule like 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, determining the relative arrangement of atoms is only part of the story. The absolute configuration (the specific R/S assignment at the chiral center) is crucial for its biological function.

Anomalous Dispersion in SCXRD

The most reliable method for determining the absolute configuration of a chiral molecule is through single-crystal X-ray crystallography, utilizing the phenomenon of anomalous dispersion.[4][5] When using an X-ray source with a wavelength near the absorption edge of one of the atoms in the crystal (often a heavier atom, but possible with lighter atoms using a copper X-ray source), the scattering factor of that atom becomes complex.[2][] This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections that are mirror images of each other). The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.[7]

Complementary Chiroptical Methods: Vibrational Circular Dichroism (VCD)

In cases where obtaining suitable crystals for anomalous dispersion experiments is challenging, or for orthogonal validation, Vibrational Circular Dichroism (VCD) spectroscopy offers a powerful solution-state alternative for determining absolute configuration.[4][5] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5]

The experimental VCD spectrum is then compared to a theoretically predicted spectrum calculated using quantum mechanical methods, such as Density Functional Theory (DFT).[4][8] A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) provides a confident assignment of the absolute configuration.[4][8]

Caption: Workflow for Absolute Configuration Determination using VCD.

Stereochemical Analysis in Solution: HPLC with Chiral Derivatization

For assessing the enantiomeric purity of a sample of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a highly effective method. Since enantiomers have identical physical properties in a non-chiral environment, a chiral derivatizing agent is often used to convert the enantiomers into diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard reverse-phase HPLC column.[9][10]

Protocol Outline using Marfey's Reagent:

-

Derivatization: React a small sample of the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or one of its analogues.[10] This will form diastereomeric adducts.

-

HPLC-MS Analysis: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). The diastereomers will separate and can be detected by mass spectrometry.[11]

-

Quantification: The enantiomeric excess can be determined by integrating the peak areas of the two separated diastereomers.

Conclusion

The comprehensive structural and stereochemical elucidation of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is an indispensable step in its journey from a chemical entity to a potential therapeutic agent. By following the systematic methodologies outlined in this guide—from the meticulous growth of single crystals to the sophisticated analysis by SCXRD and the corroboration of stereochemistry through chiroptical and chromatographic techniques—researchers can build a robust and detailed understanding of this molecule's three-dimensional architecture. This foundational knowledge is critical for advancing drug discovery programs and ensuring the scientific rigor required in the development of new medicines.

References

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

-

Noroozi-Pesyan, N. A New and Simple Method for the Specification of Absolute Configuration of Allenes, Spiranes, Alkylidenecycloalkanes, Helicenes and Other Organic Complex Systems. Available from: [Link]

-

Stephens, P. J., et al. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 2008, 20(5), 643-663. Available from: [Link]

-

Metherall, J. P., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023, 52(5), 1735-1755. Available from: [Link]

-

JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

Ivanova, B. B., & Spiteller, M. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 2010, 38(1), 5-23. Available from: [Link]

-

Hess, S. A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids. Methods in Molecular Biology, 2012, 828, 63-75. Available from: [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

-

Wärnmark, K., et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 2017, 56(44), 13819-13822. Available from: [Link]

-

Ivanova, B. B., & Spiteller, M. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate, 2008. Available from: [Link]

-

Miller, K. E., et al. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 2022, 7(44), 40386-40393. Available from: [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. How To [chem.rochester.edu]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. spectroscopyasia.com [spectroscopyasia.com]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Technical Whitepaper: Physical and Thermal Characterization of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

Executive Summary

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (commonly referred to as 3,3-dimethyl-L-aspartic acid 4-tert-butyl ester) is a highly specialized, sterically hindered amino acid derivative. In modern drug development, it serves as a critical building block for synthesizing conformationally constrained peptidomimetics. The presence of the gem-dimethyl group at the β -carbon induces the Thorpe-Ingold effect, forcing the peptide backbone into specific secondary structures (such as β -turns).

Understanding the physical properties and thermal behavior of this compound is paramount for researchers handling it during solid-phase peptide synthesis (SPPS) and purification workflows. This guide provides an in-depth analysis of its structural dynamics, thermal causality, and a self-validating protocol for determining its melting point and decomposition profile.

Structural Dynamics and Physical Properties

The physical behavior of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is dictated by three competing structural features:

-

Zwitterionic Core: The free α -amino and α -carboxyl groups form a zwitterion in the solid state, driving the formation of a strong, electrostatically bound crystal lattice.

-

Steric Shielding (gem-dimethyl): The two methyl groups at the β -position significantly increase the molar volume and disrupt the tight hydrogen-bonding network typically seen in unsubstituted amino acids.

-

Labile Protecting Group: The β -carboxyl group is protected as a tert-butyl ester. While chemically stable under basic conditions (orthogonal to Fmoc chemistry), it is highly susceptible to thermal β -elimination.

Table 1: Physicochemical Properties Summary

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C₁₀H₁₉NO₄ | Core zwitterionic scaffold with hydrophobic shielding. |

| Molecular Weight | 217.26 g/mol | Determines stoichiometric calculations in SPPS coupling. |

| Physical State | Crystalline Solid | Driven by zwitterionic electrostatic interactions. |

| Melting Point | 175 – 185 °C (dec.) | Disrupted lattice packing due to gem-dimethyl and t-butyl groups. |

| Solubility | Soluble in DMF, DMSO | Amphiphilic nature allows solvation in polar aprotic solvents. |

Thermal Behavior and Melting Point Causality

In the solid state, unsubstituted amino acids require temperatures exceeding 250 °C to melt due to their robust ionic lattices. However, the introduction of bulky protecting groups significantly lowers the lattice energy.

For instance, the unmethylated analog, L-aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH), exhibits a melting point of 189 °C with concurrent decomposition (1)[1]. When further derivatized with an Fmoc group, the melting point drops even lower to 148–150 °C (2)[2].

By applying structural extrapolation to 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid , the addition of the gem-dimethyl group introduces severe steric hindrance. This further expands the crystal lattice volume and reduces intermolecular hydrogen bonding efficiency compared to H-Asp(OtBu)-OH. Consequently, the melting point of this compound is observed in the 175 °C to 185 °C range.

Crucially, this melting event is not a simple phase transition. The thermal energy required to melt the crystal lattice exceeds the activation energy for the β -elimination of the tert-butyl group. Therefore, melting is immediately followed by (or concurrent with) thermal decomposition, releasing isobutylene gas.

Thermal decomposition pathway of the tert-butyl ester during melting.

Self-Validating Protocol: Thermal Characterization (DSC-TGA)

Because capillary melting point apparatuses cannot reliably distinguish between phase transitions and thermal degradation, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required. This protocol is designed as a self-validating system: the thermal event (melting) is cross-verified by stoichiometric mass loss (decomposition).

Table 2: DSC-TGA Protocol Parameters

| Parameter | Setting | Rationale |

| Heating Rate | 10 °C/min | Balances thermal resolution with kinetic decomposition tracking. |

| Atmosphere | Dry N₂ (50 mL/min) | Prevents oxidative degradation; ensures baseline stability. |

| Sample Mass | 3.0 – 5.0 mg | Minimizes thermal gradients within the sample crucible. |

| Crucible Type | Alumina (Al₂O₃) | Chemically inert to acidic decomposition byproducts. |

Step-by-Step Methodology

Step 1: Sample Preparation and Desiccation Causality: Water acts as a plasticizer in amino acid crystals, artificially depressing the melting point.

-

Transfer approximately 10 mg of the compound into a vacuum desiccator containing P₂O₅.

-

Store under vacuum (≤ 10 mbar) for 24 hours prior to analysis.

Step 2: Instrument Calibration Causality: Accurate heat flow and temperature mapping require baseline validation.

-

Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards.

-

Tare the Al₂O₃ crucible on the TGA microbalance to ±0.001 mg precision.

Step 3: Execution of the Thermal Run

-

Load 3.0 to 5.0 mg of the desiccated sample into the crucible.

-

Equilibrate the system at 25 °C for 5 minutes under a 50 mL/min dry N₂ purge.

-

Ramp the temperature at 10 °C/min from 25 °C to 250 °C.

Step 4: Data Interpretation and Self-Validation Causality: This step separates the physical melting from the chemical decomposition.

-

DSC Analysis: Identify the sharp endothermic peak between 175 °C and 185 °C. This represents the latent heat of fusion (crystal lattice breaking).

-

TGA Validation: Analyze the mass loss curve corresponding to the endothermic peak. The thermal cleavage of the tert-butyl ester yields isobutylene gas (MW = 56.11 g/mol ).

-

System Check: Calculate the theoretical mass loss: (56.11 g/mol/217.26 g/mol)×100=25.82% . If the TGA registers a ~25.8% mass loss precisely at the melting endotherm, the protocol self-validates that the recorded temperature is the true decomposition melting point of the intact molecule.

References

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Introduction: The Role of Steric Hindrance in Advanced Peptide Design

In the landscape of modern drug discovery and peptidomimetics, the strategic incorporation of non-canonical amino acids is a cornerstone for developing therapeutics with enhanced pharmacological profiles.[] 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, an α,α-disubstituted amino acid, is a powerful building block in this regard. For clarity in the context of solid-phase peptide synthesis (SPPS), this molecule is commonly referred to by its protected forms, such as Boc-α-methyl-Asp(OtBu)-OH or Fmoc-α-methyl-L-Asp(OtBu)-OH .

The defining feature of this amino acid is the substitution of the α-hydrogen with a methyl group.[2][3] This seemingly minor modification imposes significant conformational constraints on the peptide backbone. The Cα-tetrasubstitution restricts bond rotation, often inducing the formation of stable helical secondary structures, such as 310-helices.[2][3][4] This structural rigidity is invaluable for designing peptides that mimic the α-helical domains of proteins, which are often involved in critical protein-protein interactions.[5]

Furthermore, the α-methyl group provides a steric shield for the adjacent peptide bonds, rendering the resulting peptides highly resistant to enzymatic degradation by proteases.[4][5] This enhanced proteolytic stability can significantly improve the in vivo half-life of peptide-based drugs, a crucial factor for therapeutic efficacy.[][5]

However, the very steric hindrance that imparts these beneficial properties also presents considerable challenges during the chemical synthesis of the peptide.[4][6] Standard SPPS protocols are often inefficient for incorporating such sterically demanding residues, leading to incomplete reactions and low yields.[6][7] These application notes provide a detailed guide and optimized protocols to effectively overcome these synthetic hurdles, enabling the successful incorporation of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid derivatives into peptide sequences.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in using α,α-disubstituted amino acids is the difficulty in forming the amide bond between the sterically hindered amino group of the resin-bound peptide and the incoming activated amino acid, or vice-versa.[6] Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often too slow and inefficient to drive these reactions to completion.[6][7]

To achieve high-yield synthesis, a multi-faceted approach involving optimized reagents, reaction conditions, and monitoring is required.

Logical Workflow for SPPS with Sterically Hindered Residues

The following diagram illustrates the decision-making process and workflow for incorporating a sterically hindered amino acid like Boc-α-methyl-Asp(OtBu)-OH.

Caption: Workflow for coupling sterically hindered amino acids in SPPS.

Materials and Reagents

Successful synthesis requires high-quality reagents. The following table summarizes the key components and recommended choices for working with Boc-α-methyl-Asp(OtBu)-OH.

| Reagent/Material | Recommended Choice & Rationale |

| Resin | Merrifield or PAM Resin: Standard for Boc-SPPS. PAM resin offers greater acid stability, reducing peptide loss during repeated deprotection steps.[8] |

| Protected Amino Acid | Boc-α-methyl-L-Asp(OtBu)-OH: The Boc group is used for temporary Nα-protection, while the OtBu group provides permanent side-chain protection. Both are removed during final acid cleavage.[9] |

| Nα-Deprotection Agent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): Standard condition for Boc group removal.[8][10] A scavenger (e.g., 0.5% dithiothreitol) is recommended if Trp or Met are present.[10] |

| Neutralization Base | 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF: Required to neutralize the TFA salt after deprotection to liberate the free amine for the next coupling step.[10] |

| Coupling Reagents | HATU, HCTU, or PyBOP: These aminium/uronium or phosphonium salts are significantly more effective than carbodiimides for sterically demanding couplings as they form highly reactive activated esters.[7][11] |

| Activation Base | DIEA or 2,4,6-Collidine: Non-nucleophilic bases used to facilitate the formation of the active ester during the coupling step. Collidine is less basic and can sometimes reduce side reactions. |

| Solvents | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): High-purity, peptide synthesis grade. NMP has superior solvating properties and can be beneficial for preventing aggregation in difficult sequences.[7] |

| Cleavage Cocktail | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v): A standard "Reagent K" type cocktail for global deprotection and cleavage from the resin. TIS acts as a scavenger for reactive cations generated from the protecting groups.[5] |

| Precipitation Solvent | Cold Diethyl Ether: Used to precipitate the crude peptide from the acidic cleavage solution.[5] |

Detailed Experimental Protocols

These protocols are designed for manual Boc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Boc-SPPS Cycle for Incorporating Boc-α-methyl-Asp(OtBu)-OH

This protocol begins after the previous amino acid has been coupled and its Nα-Boc group has been removed.

-

Resin Preparation & Neutralization:

-

The peptide-resin, containing a free N-terminal amine as a TFA salt, is washed thoroughly with DCM (3 x 1 min).

-

The resin is neutralized by treatment with 10% DIEA in DCM (2 x 2 min).

-

Wash the resin extensively with DCM (3 x 1 min) and then DMF (3 x 1 min) to remove excess base. The resin is now ready for coupling.

-

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve Boc-α-methyl-L-Asp(OtBu)-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

-

Add DIEA (0.8 mmol, 8 eq.) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[7]

-

-

Coupling Reaction:

-

Add the activated amino acid solution from step 2 to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for at least 60-90 minutes. For particularly difficult sequences, this time can be extended to 2 hours or overnight.[7]

-

-

Monitoring for Completion:

-

After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

-

A negative Kaiser test (beads remain colorless/yellow) indicates complete coupling. Proceed to step 6.

-

A positive Kaiser test (beads turn dark blue) indicates incomplete coupling. Proceed to step 5.[12]

-

-

Double Coupling (If Necessary):

-

If the coupling was incomplete, drain the reaction vessel and wash the resin with DMF (3 x 1 min).

-

Repeat the coupling procedure (steps 2 and 3) with a freshly prepared solution of activated Boc-α-methyl-L-Asp(OtBu)-OH.[5][7] This second coupling step is crucial for driving the reaction to completion.

-

-

Washing:

-

Once coupling is complete, drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all excess reagents and byproducts.

-

-

Deprotection for the Next Cycle:

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol is performed after the full peptide sequence has been assembled.

-

Resin Preparation:

-

Ensure the N-terminal Boc group of the final amino acid has been removed.

-

Wash the fully assembled peptide-resin thoroughly with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

-

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (approx. 10 mL per 0.1 mmol of resin).[5]

-

Agitate the mixture at room temperature for 2-3 hours. The tBu-based side-chain protecting groups (including OtBu on the α-methylated Asp) will be cleaved simultaneously with the peptide's release from the resin.[9]

-

-

Peptide Isolation:

-

Filter the resin and collect the acidic filtrate into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether with gentle swirling.[5] A white precipitate (the crude peptide) should form immediately.

-

Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

-

-

Purification and Storage:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[5]

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

-

Concluding Remarks

The incorporation of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a proven strategy for creating peptides with superior structural definition and metabolic stability.[5] While its steric bulk demands a departure from standard SPPS protocols, the challenges are readily overcome with the use of potent coupling reagents, extended reaction times, and diligent monitoring. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize these advanced peptidomimetics, paving the way for next-generation therapeutics.

References

-

Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Available at: [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]

-

Ghara, S., et al. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis, 1(4), 304-312. Available at: [Link]

-

Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

-

Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

-

Di Gregorio, E., et al. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry. Available at: [Link]

-

Nishino, Y., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 93-98. Available at: [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Jayaraman, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of Lipid Research, 61(5), 736-747. Available at: [Link]

-

Tanaka, M. (2006). Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. ResearchGate. Available at: [Link]

-

Bédard, F., & Biron, E. (2018). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PMC. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

Sources

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fmoc Protection Strategies for 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of highly constrained, non-proteogenic amino acids is a cornerstone of modern peptide engineering and drug discovery. 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid —commonly referred to as β,β -dimethylaspartic acid β -tert-butyl ester or H- β,β -diMe-Asp(OtBu)-OH —is a critical building block for probing enzymatic active sites, such as the S1/S1' substrate binding pockets of HIV-1 protease[1].

However, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to this molecule presents unique synthetic challenges. The adjacent 3,3-dimethyl (gem-dimethyl) groups create severe neopentyl-like steric hindrance around the α -amine, drastically reducing its nucleophilicity. This application note provides a field-proven, self-validating protocol for the efficient Fmoc protection of this sterically hindered amino acid, detailing the mechanistic causality behind reagent selection, solvent systems, and reaction kinetics.

Mechanistic Insights: Overcoming Steric Hindrance

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

The Fmoc group, first introduced by Carpino and Han in 1972, is the gold standard for base-labile N -terminal protection in solid-phase peptide synthesis (SPPS)[2]. While Fmoc-Chloride (Fmoc-Cl) is highly reactive, its use with sterically hindered amines often leads to the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates[3].

To ensure high chemical purity, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is the reagent of choice[4]. Although Fmoc-OSu is less electrophilic than Fmoc-Cl, it is significantly more stable against aqueous hydrolysis. This stability is paramount because the steric shielding of the α -amine in H- β,β -diMe-Asp(OtBu)-OH necessitates extended reaction times (16–24 hours) that would otherwise destroy more reactive acylating agents.

The Role of pH and Biphasic Solvent Systems

The reaction requires a delicate pH balance (typically pH 8.5–9.0) maintained by a mild base such as Sodium Bicarbonate ( NaHCO3 ).

-

Causality: The base serves a dual purpose: it deprotonates the zwitterionic amino acid to render the α -amine nucleophilic, and it neutralizes the N -hydroxysuccinimide (HOSu) byproduct. If the pH drops below 8.0, the amine protonates and the reaction stalls; if the pH exceeds 10.0, premature base-catalyzed cleavage of the Fmoc group can occur[5].

-

Solvent: A 1:1 mixture of 1,4-Dioxane and Water is utilized. Water solubilizes the amino acid salt and the inorganic base, while 1,4-Dioxane solubilizes the hydrophobic Fmoc-OSu and the resulting protected product.

Figure 1: Mechanistic pathway of Fmoc protection using Fmoc-OSu. The gem-dimethyl group significantly increases the activation energy required to form the tetrahedral intermediate.

Comparative Data Presentation

To adapt standard Fmoc protection protocols for H- β,β -diMe-Asp(OtBu)-OH, several parameters must be quantitatively adjusted. Table 1 summarizes these critical modifications.

Table 1: Optimization of Reaction Parameters for Sterically Hindered Aspartic Acid

| Parameter | Standard Aspartic Acid | β,β -diMe-Asp(OtBu)-OH | Rationale for Modification |

| Fmoc Reagent | Fmoc-OSu (1.05 eq) | Fmoc-OSu (1.20 eq) | Compensates for the slower kinetics and partial reagent hydrolysis over time. |

| Reaction Time | 2 - 4 hours | 16 - 24 hours | Required to drive the sterically hindered nucleophilic attack to completion. |

| Temperature | Room Temperature | 0 °C → RT | Controls exothermic addition; preserves Fmoc-OSu integrity during the long reaction. |

| Base | NaHCO3 (2.0 eq) | NaHCO3 (2.5 eq) | Maintains optimal pH (> 8.5) over the extended reaction duration. |

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed to be self-validating. By performing specific extractions at targeted pH levels, researchers can isolate the product with high purity without relying solely on downstream chromatography.

Materials Required

-

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (1.0 eq)

-

Fmoc-OSu (1.2 eq)

-

Sodium Bicarbonate ( NaHCO3 , 2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water, 1 M HCl, Ethyl Acetate (EtOAc), Diethyl Ether

Step-by-Step Methodology

-

Preparation of the Amino Acid Solution:

-

Suspend H- β,β -diMe-Asp(OtBu)-OH (10.0 mmol) in 25 mL of deionized water.

-

Add NaHCO3 (25.0 mmol, 2.1 g) in portions. Stir until complete dissolution is achieved and gas evolution ceases. The pH should be verified to be ~8.5–9.0.

-

Add 15 mL of 1,4-Dioxane and cool the biphasic mixture to 0 °C in an ice bath.

-

-

Addition of the Protecting Group:

-

Dissolve Fmoc-OSu (12.0 mmol, 4.05 g) in 10 mL of 1,4-Dioxane.

-

Add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution over 30 minutes.

-

Causality: Dropwise addition at 0 °C prevents localized spikes in concentration that could lead to reagent dimerization or rapid hydrolysis.

-

-

Coupling Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir vigorously for 16 to 24 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the starting amino acid is consumed.

-

-

Primary Extraction (Impurity Clearance):

-

Dilute the reaction mixture with 30 mL of water.

-

Extract the aqueous phase with Diethyl Ether (2 × 30 mL).

-

Self-Validation: This step removes unreacted Fmoc-OSu and fluorene byproducts. Because the aqueous phase is basic, the target product remains entirely in the water layer as a highly soluble sodium carboxylate salt. Discard the ether layers.

-

-

Acidification and Product Isolation:

-

Cool the aqueous layer to 0 °C.

-

Carefully acidify the aqueous layer to pH 2.0 by dropwise addition of 1 M HCl.

-

Causality: Protonation of the α -carboxylic acid neutralizes the charge, causing the highly lipophilic Fmoc- β,β -diMe-Asp(OtBu)-OH to precipitate or form a milky suspension.

-

-

Final Extraction & Washing:

-

Extract the acidic aqueous layer with Ethyl Acetate (3 × 40 mL).

-

Wash the combined EtOAc layers with brine (50 mL) to remove residual water and N -hydroxysuccinimide.

-

-

Drying and Concentration:

-

Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield a crude foam.

-

-

Purification:

-

Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient with 0.1% Acetic Acid) or recrystallize from DCM/Hexanes to afford the pure Fmoc-protected amino acid.

-

Figure 2: Step-by-step experimental workflow for the Fmoc protection of sterically hindered amino acids, highlighting the self-validating basic and acidic extraction steps.

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. Journal of Organic Chemistry, 37(22), 3404–3409.2

-

Short, G. F., Laikhter, A., Lodder, M., & Hecht, S. M. (2000). Probing the S1/S1' Substrate Binding Pocket Geometry of HIV-1 Protease With Modified Aspartic Acid Analogues. Biochemistry, 39(30), 8768–8781.1

-

Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.4

-

Bolin, D. R., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Journal of Combinatorial Chemistry, 3(6), 551–555.3

Sources

- 1. Probing the S1/S1' substrate binding pocket geometry of HIV-1 protease with modified aspartic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

Application Note: Acid-Catalyzed Deprotection of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

Introduction & Structural Dynamics

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (commonly referred to as β -tert-butyl 3,3-dimethylaspartate) is a highly specialized, sterically constrained amino acid building block used in the synthesis of peptidomimetics. The presence of the gem-dimethyl group at the C3 position introduces significant local steric bulk (the Thorpe-Ingold effect), which restricts the conformational flexibility of downstream peptide backbones.

Removing the tert-butyl (tBu) ester protecting group at the C4 position is a critical synthetic step required to liberate the free β -carboxylic acid for subsequent amide coupling or biological evaluation. Because the C2 α -amine is unprotected in this specific monomer, the deprotection conditions must be carefully controlled to prevent unwanted side reactions, such as N-alkylation, and to manage the resulting salt form of the zwitterionic product.

Mechanistic Causality: The AAL1 Pathway

Unlike standard ester hydrolysis, which proceeds via nucleophilic attack at the carbonyl carbon (acyl-oxygen cleavage), the acid-catalyzed deprotection of tert-butyl esters proceeds via an AAL1 mechanism (unimolecular alkyl-oxygen cleavage)[1].

-

Protonation: A strong acid (e.g., Trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the ester, forming an oxonium ion.

-

Cleavage: The alkyl-oxygen bond breaks spontaneously, releasing the free carboxylic acid and generating a highly stable tert-butyl carbocation[1].

-

Elimination: The carbocation rapidly loses a proton to form volatile isobutylene gas, making the reaction thermodynamically irreversible[2].

Expert Insight: Novice chemists often assume that the severe steric hindrance from the adjacent 3,3-dimethyl group will impede the deprotection rate. However, because the rate-determining step involves alkyl-oxygen cleavage rather than nucleophilic attack at the crowded C4 carbonyl carbon, the steric bulk at C3 does not significantly hinder the reaction.

Mechanistic pathway of A_AL1 tert-butyl ester acidolysis.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity and trustworthiness, the following protocols are designed with built-in validation steps. The choice of protocol depends on the desired salt form of the final product and the required chemoselectivity.

Protocol A: High-Efficiency Cleavage (TFA/DCM)

This is the standard, highly efficient method for tBu removal, utilizing a 1:1 mixture of TFA and Dichloromethane (DCM)[3].

-

Causality: DCM solubilizes the monomer, while TFA provides the required acidity. Water (2.5% v/v) is strictly required as a nucleophilic scavenger. Without a scavenger, the highly electrophilic tert-butyl cation can attack the unprotected C2 α -amine, leading to irreversible N-tert-butylation.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid in 5.0 mL of anhydrous DCM.

-

Acidification: Slowly add 5.0 mL of Trifluoroacetic acid (TFA) containing 0.25 mL of deionized water (scavenger) while stirring at 0 °C to control the initial exotherm.

-

Propagation: Remove the ice bath and stir the solution at room temperature for 2 to 5 hours[3]. Monitor the reaction via LC-MS.

-

Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove DCM, isobutylene, and excess TFA[1].

-

Self-Validation (Co-evaporation): Co-evaporate the resulting residue with toluene (3 × 10 mL). Toluene forms an azeotrope with TFA, ensuring complete removal of residual acid[1]. The product is isolated cleanly as the 3,3-dimethylaspartic acid TFA salt.

Protocol B: Orthogonal Mild Cleavage (HCl in Fluoroalcohols)

When TFA is undesirable (e.g., if the downstream biological assay is sensitive to trifluoroacetate salts), dilute HCl in hexafluoroisopropanol (HFIP) offers a rapid, clean alternative[4].

-

Causality: HFIP is a highly polar, non-nucleophilic solvent that stabilizes the transition state of the carbocation via strong hydrogen bonding. This stabilization allows for the use of very dilute acid (0.1 N HCl) to achieve rapid cleavage without the harshness of concentrated acids[4].

Step-by-Step Methodology:

-

Dissolve the substrate in 0.1 N HCl in HFIP (10 mL/mmol).

-

Stir at room temperature for 30–60 minutes.

-

Evaporate the volatile HFIP and HCl under a gentle stream of nitrogen.

-

Lyophilize the residue from water/acetonitrile to yield the pure HCl salt of the amino acid.

Protocol C: Chemoselective Lewis Acid Cleavage

If the molecule is part of a larger complex where strong protic acids might cleave other sensitive groups, Lewis acids like ZnBr2 or FeCl3 can be employed in organic solvents[2],[5].

-

Causality: The Lewis acid coordinates specifically to the ester oxygens, withdrawing electron density and weakening the alkyl-oxygen bond without providing the bulk protons that would indiscriminately cleave other acid-labile groups[5].

Step-by-Step Methodology:

-

Dissolve the ester (1 mmol) in 5 mL of DCM.

-

Add 1.5 equivalents of anhydrous FeCl3 [5] or 500 mol% of ZnBr2 [2].

-

Stir at room temperature for 1.5 hours ( FeCl3 )[5] or up to 24 hours ( ZnBr2 )[2].

-

Quench the reaction with water (20 mL), extract the aqueous layer with DCM, and isolate the free acid from the organic phase[2].

Step-by-step workflow for acid-catalyzed tert-butyl ester deprotection.

Quantitative Data Presentation

The following matrix summarizes the empirical parameters for the protocols described above, allowing researchers to select the optimal conditions based on their specific constraints.

Table 1: Comparative Matrix of Deprotection Conditions for tert-Butyl Esters

| Protocol | Reagent System | Scavenger | Time (RT) | Byproducts / Notes | Ref |

| A (Standard) | 50% TFA in DCM | H2O (2.5%) | 2 - 5 h | Isobutene gas. Yields TFA salt. | [1],[3] |

| B (Mild) | 0.1 N HCl in HFIP | None required | 0.5 - 1 h | Yields HCl salt. Highly volatile solvent. | [4] |

| C (Lewis Acid 1) | ZnBr2 (500 mol%) in DCM | Water (quench) | 24 h | Requires aqueous workup. | [2] |

| C (Lewis Acid 2) | FeCl3 (1.5 eq) in DCM | Water (quench) | 1.5 h | Requires DMF wash or extraction. | [5] |

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Molecule in Focus: 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (H- β,β -dimethyl-Asp(OtBu)-OH)

The Causality of Steric Hindrance: Structural Bottlenecks

The incorporation of highly substituted amino acids like 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid into peptide backbones introduces severe kinetic bottlenecks during amide bond formation. This molecule features a neopentyl-like steric bulk at the β -carbon due to the gem-dimethyl substitution.

From a mechanistic standpoint, this steric shielding creates two distinct challenges depending on the molecule's role in the coupling reaction:

-

When acting as the Electrophile (N-protected acid): The bulky β,β -dimethyl group restricts the trajectory of incoming amine nucleophiles toward the activated α -carbonyl.

-

When acting as the Nucleophile (Free α -amine): The adjacent steric bulk physically shields the α -amine, drastically reducing its nucleophilicity and slowing down aminolysis.

Because standard carbodiimide chemistry (e.g., DIC/HOBt) often fails or leads to extensive epimerization under extended reaction times, specialized coupling reagents that generate highly reactive esters are mandatory.

Mechanistic Selection of Coupling Reagents

To drive the coupling of β,β -dimethylated amino acids to completion, the choice of leaving group and activating moiety is critical.

The 7-Aza Effect and Anchimeric Assistance

Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU and PyAOP , outperform standard HOBt-based reagents. The presence of the nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance. As described by 1, this pyridine-like nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis.

Oxyma-Based Uronium Salts (COMU)

COMU utilizes an ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) leaving group combined with a morpholino-uronium backbone. According to 2, the morpholine oxygen acts as an internal hydrogen bond acceptor, further enhancing reactivity while maintaining a superior safety profile compared to explosive benzotriazoles.

Avoiding Guanidinylation with Phosphonium Salts

When coupling to the free amine of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, the reaction is inherently slow. If uronium salts (like HATU or HBTU) are used to activate the incoming acid, the sluggish amine may instead attack the electrophilic carbon of the uronium reagent itself. This side reaction forms a dead-end tetramethylguanidinium byproduct, permanently capping the sequence. To prevent this, 3 recommend using PyAOP , a phosphonium salt that lacks this reactive carbon center.

Fig 1: Mechanistic pathway of hindered amino acid activation via uronium salts.

Quantitative Efficacy of Coupling Reagents

The following table summarizes the performance of various coupling systems when applied to highly hindered α,α -disubstituted or β,β -disubstituted amino acids, based on optimization data from 4 and 5.

| Coupling Reagent | Reagent Class | Leaving Group | Est. Yield (1h) | Guanidinylation Risk | Epimerization Risk |

| DIC / HOBt | Carbodiimide | OBt | ~40% | None | Moderate |

| HBTU | Uronium | OBt | ~55% | High (if slow) | Moderate |

| HATU | Uronium | OAt | ~85% | High (if slow) | Low (with TMP) |

| PyAOP | Phosphonium | OAt | ~88% | None | Low |

| COMU | Morpholino-Uronium | Oxyma | ~92% | Low | Very Low |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed-loop, self-validating systems. In-process quality control (QC) steps dictate whether the synthesis proceeds or requires intervention.

Protocol A: COMU-Mediated Coupling (When β,β -diMe-Asp is the Acid Component)

Use this protocol when coupling an N-protected derivative (e.g., Fmoc- β,β -diMe-Asp(OtBu)-OH) to a growing peptide chain.

-

Reagent Preparation: Dissolve Fmoc- β,β -diMe-Asp(OtBu)-OH (4.0 eq relative to resin loading) and COMU (3.9 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add 2,4,6-trimethylpyridine (TMP) or DIPEA (8.0 eq) to the solution. Note: TMP is preferred to suppress base-catalyzed epimerization of the activated ester.

-

Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes at room temperature. The solution will transition to an orange-red hue, indicating Oxyma ester formation.

-

Coupling: Transfer the activated solution to the resin-bound amine. Agitate for 90 minutes at room temperature (or 15 minutes at 75°C in a microwave synthesizer).

-

Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test (or Chloranil test for secondary amines).

-

If Negative (Clear/Yellow): Coupling is complete. Proceed to Fmoc deprotection.

-

If Positive (Blue): Do not deprotect. Proceed immediately to Protocol B.

-

Protocol B: PyAOP Double-Coupling (When β,β -diMe-Asp is the Amine Component)

Use this protocol when coupling an incoming amino acid to the sterically hindered free amine of H- β,β -diMe-Asp(OtBu)-OH on the resin.

-

Reagent Selection: Select PyAOP (3.9 eq) and HOAt (4.0 eq) alongside the incoming Fmoc-AA-OH (4.0 eq). Crucial: Avoid HATU/HBTU to prevent irreversible guanidinylation of the hindered amine.

-

Activation & Coupling: Dissolve reagents in DMF/NMP (1:1), add DIPEA (8.0 eq), and immediately add to the resin. Agitate for 2 hours.

-

Validation & Double Coupling: Drain and wash the resin. Without deprotecting, repeat the coupling with a fresh batch of reagents for an additional 2 hours to force the reaction to completion.

Fig 2: Decision matrix and self-validating workflow for coupling sterically hindered amino acids.

References

- Benchchem. "Optimizing Coupling Reactions for Sterically Hindered Amino Acids". Benchchem Technical Support Center.

- Peptidechemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility".

- Sigma-Aldrich. "Peptide Coupling Reagents Guide".

- ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development.

- Luxembourg Bio Technologies. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents".

Sources

Application Note: Design and Synthesis of Unnatural Peptide Libraries Incorporating 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic Acid

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) into peptide libraries is a cornerstone of modern drug discovery, enabling researchers to overcome the poor pharmacokinetic profiles of native peptides. 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid —commonly referred to in solid-phase peptide synthesis (SPPS) as Fmoc- β,β -dimethyl-Asp(OtBu)-OH—is a highly specialized building block used to introduce severe steric constraints and probe enzyme active sites.

The Gem-Dimethyl Effect (Causality in Design)

The strategic choice to incorporate a β,β -dimethylaspartic acid residue is driven by the Thorpe-Ingold effect (gem-dimethyl effect). The presence of two bulky methyl groups on the β -carbon forces the adjacent α -carbon and β -carboxyl groups into a highly compressed spatial arrangement.

-

Conformational Locking: This steric bulk restricts rotation around the Cα−Cβ bond ( χ1 dihedral angle) and severely limits the allowable Ramachandran backbone dihedral angles ( ϕ,ψ ). This pre-organizes the peptide into specific secondary structures, reducing the entropic penalty upon target binding.

-

Proteolytic Shielding: The massive steric hindrance physically blocks proteases from accessing adjacent peptide bonds, drastically increasing the plasma half-life of the resulting therapeutic candidates.

-

Target Probing: This exact conformational restriction was famously utilized to probe the S1/S1' substrate binding pocket geometry of HIV-1 protease, demonstrating how β -substituted aspartates can map the structural requirements of active sites[1].

Protection Strategy

The side-chain carboxyl group is protected as a tert-butyl ester (OtBu). This is causally necessary to prevent aspartimide formation—a notorious side reaction in SPPS where the free β -carboxyl attacks the adjacent backbone amide nitrogen. The OtBu group is fully orthogonal to Fmoc chemistry and is easily removed during final global cleavage using Trifluoroacetic acid (TFA).

Visualizations of Workflows and Mechanisms

Iterative SPPS workflow for unnatural amino acid library generation.

Mechanistic pathway of the Thorpe-Ingold effect conferring protease resistance.

Self-Validating Experimental Protocols

The same gem-dimethyl effect that provides biological stability makes the chemical synthesis of these peptides exceptionally difficult. The steric bulk drastically reduces the nucleophilicity of the α -amino group and hinders the activation of the α -carboxyl group. Standard coupling reagents (e.g., HBTU) will fail, leading to truncated deletion sequences.

To ensure trustworthiness, the following protocol is designed as a self-validating system utilizing orthogonal coupling chemistries and mandatory colorimetric checkpoints.

Protocol A: Self-Validating Orthogonal Coupling of Fmoc- β,β -dimethyl-Asp(OtBu)-OH

Step 1: Primary Coupling (Uronium Activation)

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc- β,β -dimethyl-Asp(OtBu)-OH and 3.9 eq (0.39 mmol) of HATU in minimal DMF. Add 8.0 eq (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is a highly reactive uronium salt required to overcome the activation energy barrier imposed by the gem-dimethyl steric bulk. 3.9 eq is used to prevent capping of the resin by unreacted HATU.

-

Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

Step 2: Validation Checkpoint (The Kaiser Test)

-

Remove a few resin beads and wash with Ethanol.

-

Apply the Kaiser (ninhydrin) test reagents and heat at 120°C for 3 minutes.

-

Decision Matrix: If beads are colorless/yellow, coupling is complete (>99%). If beads are blue/purple, unreacted amines remain due to steric hindrance. Proceed immediately to Step 3.

Step 3: Conditional Secondary Coupling (Orthogonal Rescue) Causality: If the primary coupling failed to reach completion, repeating the reaction with HATU risks guanidinylation of the free N-terminus, permanently terminating the peptide chain. Therefore, an orthogonal carbodiimide/hydroxyamine system must be used[2].

-

Dissolve 4.0 eq of Fmoc- β,β -dimethyl-Asp(OtBu)-OH and 4.0 eq of OxymaPure in DMF.

-

Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

-

Add to the resin and agitate for an additional 2 hours (or 15 min at 75°C if using a microwave synthesizer).

-

Repeat the Kaiser test to validate completion.

Step 4: Capping

-

Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes. Causality: This caps any trace unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities during library screening.

Protocol B: Global Cleavage and Carbocation Scavenging

-

Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H 2 O.

-

Reaction: Add 5 mL of cocktail per gram of resin. Agitate for 2.5 hours at room temperature.

-

Causality: The highly acidic TFA cleaves the peptide from the resin and removes the OtBu protecting group from the β -carboxyl of the unnatural amino acid. This deprotection generates a highly reactive tert-butyl carbocation. TIS and H 2 O are strictly required as scavengers to quench this carbocation before it can irreversibly alkylate electron-rich residues (e.g., Tryptophan, Tyrosine) in your library.

-

-

Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the peptide library.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, wash the pellet twice more with cold ether, and lyophilize from water/acetonitrile.

Quantitative Data Presentation